An In-Depth Technical Guide to 3-Bromo-5-methoxybenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Bromo-5-methoxybenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride that holds significant interest as a versatile intermediate in organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development.[1] Its unique trifunctional nature, featuring a reactive sulfonyl chloride group, a bromine atom, and a methoxy group on the benzene ring, allows for a diverse range of chemical transformations. The strategic placement of these functionalities provides a scaffold for the construction of complex molecular architectures, making it a valuable building block for the synthesis of novel bioactive compounds.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride, offering insights for its effective utilization in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClO₃S | [2] |
| Molecular Weight | 285.54 g/mol | [2] |
| CAS Number | 1261776-39-9 | [2] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | 353.1 ± 32.0 °C (Predicted) | [2] |
| Density | 1.717 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate. It is likely insoluble in water, with which it will react. | - |
Synthesis and Purification
The synthesis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride typically proceeds via a two-step sequence starting from the readily available 3-bromo-5-methoxyaniline. The process involves diazotization of the aniline followed by a copper-catalyzed sulfonyl chlorination.
Experimental Protocol: Synthesis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride
Step 1: Diazotization of 3-Bromo-5-methoxyaniline
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In a well-ventilated fume hood, a solution of 3-bromo-5-methoxyaniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
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The flask is cooled to 0-5 °C using an ice-salt bath.
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A pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The addition rate should be controlled to prevent excessive evolution of nitrogen gas.
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After the complete addition of sodium nitrite, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sulfonyl Chlorination
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In a separate flask, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and cooled to 0-5 °C.
-
A catalytic amount of copper(I) chloride (CuCl) is added to the sulfur dioxide solution.
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The freshly prepared, cold diazonium salt solution from Step 1 is then added portion-wise to the sulfur dioxide/copper chloride mixture. The temperature should be carefully maintained below 10 °C during the addition.
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Upon addition, the evolution of nitrogen gas will be observed. The reaction mixture is stirred at a low temperature for several hours until the gas evolution ceases.
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The reaction is then quenched by pouring the mixture into ice-water.
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The precipitated crude 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is collected by vacuum filtration and washed with cold water.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the pure sulfonyl chloride as a solid. The purity can be assessed by techniques like thin-layer chromatography (TLC) and melting point determination.
Spectral Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group. The three aromatic protons will appear as distinct multiplets in the aromatic region (typically δ 7.0-8.0 ppm), with their coupling patterns influenced by the substitution pattern. The methoxy protons will appear as a sharp singlet at approximately δ 3.8-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon attached to the sulfonyl chloride group will be significantly downfield. The aromatic carbons will resonate in the range of δ 110-160 ppm, and the methoxy carbon will appear around δ 55-60 ppm.
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FTIR: The infrared spectrum will exhibit characteristic absorption bands. Strong absorptions are expected around 1370 cm⁻¹ and 1180 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. Other notable peaks will include C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the chlorine atom and the SO₂ group.
Chemical Reactivity and Applications
The reactivity of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group and the potential for substitution at the bromine-bearing carbon atom.
Reactions of the Sulfonyl Chloride Group
The sulfonyl chloride moiety is a highly reactive electrophile that readily undergoes nucleophilic substitution with a wide range of nucleophiles.[3] This reactivity is central to its utility in organic synthesis.
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Sulfonamide Formation: Reaction with primary and secondary amines in the presence of a base (e.g., pyridine or triethylamine) yields the corresponding sulfonamides. This is a fundamental transformation for the synthesis of a vast array of biologically active molecules, as the sulfonamide functional group is a common pharmacophore.[4]
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Sulfonate Ester Formation: Treatment with alcohols or phenols in the presence of a base affords sulfonate esters. These esters can serve as protecting groups or as intermediates in further synthetic transformations.
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Friedel-Crafts Sulfonylation: Under Friedel-Crafts conditions, 3-Bromo-5-methoxybenzene-1-sulfonyl chloride can react with electron-rich aromatic compounds to form diaryl sulfones.
Role in Drug Discovery and Medicinal Chemistry
The 3-bromo-5-methoxyphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[5] The bromine atom serves as a convenient handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] This allows for the systematic exploration of the chemical space around the core structure to optimize pharmacological properties.
The methoxy group, being an electron-donating group, can influence the electronic properties of the aromatic ring and participate in hydrogen bonding interactions with biological targets. The combination of the bromo and methoxy substituents on the phenylsulfonyl scaffold provides a unique electronic and steric profile that can be exploited in the design of potent and selective inhibitors of various enzymes and receptors. For instance, diarylsulfonamides are a known class of anticancer agents.[4]
Safety and Handling
3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]
-
Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] It may also cause respiratory irritation.[6] Like other sulfonyl chlorides, it is corrosive and will react with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid, which are also corrosive.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] It should be stored under an inert atmosphere to protect it from moisture.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[7]
Conclusion
3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a valuable and versatile building block for organic synthesis. Its distinct physicochemical properties and predictable reactivity make it an important tool for researchers, particularly in the fields of medicinal chemistry and drug discovery. The ability to selectively functionalize the sulfonyl chloride group and the bromine atom allows for the creation of diverse molecular libraries for the development of novel therapeutic agents and other functional molecules. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in the laboratory.
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